molecular formula C15H23N5O3 B7076078 N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide

N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No.: B7076078
M. Wt: 321.37 g/mol
InChI Key: OPOUHXNQEZMWGA-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound notable for its unique chemical structure and properties. This compound features prominently in various fields, including chemistry and pharmacology, due to its diverse reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-19(2)13-12(14(23-4)17-10-16-13)18-15(21)20-7-5-11(6-8-20)9-22-3/h5,10H,6-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOUHXNQEZMWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=N1)OC)NC(=O)N2CCC(=CC2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis generally begins with commercially available 4-(dimethylamino)-6-methoxypyrimidin-5-amine and 4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid.

  • Synthetic Steps:

    • Step 1: Coupling reaction: The carboxylic acid group of 4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid is activated using a coupling reagent (e.g., EDC, DCC) in the presence of a base (e.g., DIPEA) to form an ester intermediate.

    • Step 2: Nucleophilic substitution: The ester intermediate reacts with 4-(dimethylamino)-6-methoxypyrimidin-5-amine under suitable conditions (e.g., reflux in an organic solvent like dichloromethane) to yield the final compound.

Industrial Production Methods:

Industrial production scales up the synthetic routes with optimized conditions for higher yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the methoxymethyl group, forming aldehyde or carboxylic acid derivatives under oxidative conditions (e.g., KMnO₄, CrO₃).

  • Reduction:

    • Reduction reactions at the pyridine ring can yield dihydropyridine or piperidine derivatives using reducing agents like LiAlH₄ or NaBH₄.

  • Substitution:

    • Nucleophilic substitution can occur at the dimethylamino or methoxypyrimidin moieties using various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃ in acidic medium.

  • Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

  • Substitution: Nucleophiles such as amines or thiols under basic conditions (e.g., NaH, KOH).

Major Products Formed:

  • Oxidation: Corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: Dihydropyridine or piperidine derivatives.

  • Substitution: Varied substituted compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • The compound serves as a building block for synthesizing complex organic molecules.

  • Used as a ligand in coordination chemistry for forming metal complexes.

Biology:

  • Investigated for its potential as an inhibitor in enzyme-catalyzed reactions.

  • Studied for its interactions with nucleic acids and proteins.

Medicine:

  • Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

  • Utilized in drug design and development for targeting specific biological pathways.

Industry:

  • Applied in the synthesis of specialty chemicals and pharmaceuticals.

  • Used in the formulation of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular interactions and pathways:

  • Molecular Targets:

    • Enzymes: Inhibits specific enzymes by binding to their active sites.

    • Receptors: Interacts with cellular receptors, modulating signal transduction pathways.

  • Pathways Involved:

    • Inhibition of enzymatic activity disrupts metabolic pathways.

    • Modulation of receptor activity influences cellular responses such as apoptosis or proliferation.

Comparison with Similar Compounds

  • N-[4-(dimethylamino)pyrimidin-5-yl]-4-(methoxymethyl)-2H-pyridine-1-carboxamide

  • N-[4-methoxy-6-(methylamino)pyrimidin-5-yl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide

These compounds share structural similarities but differ in their substituent patterns, leading to variations in their chemical and biological properties.

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